1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
It’s known that the compound is synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This process results in the formation of the target compound in a short reaction time .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine structure have been found to inhibit the erk signaling pathway , which plays a crucial role in regulating cell functions such as proliferation, differentiation, and survival .
Pharmacokinetics
It’s known that the lipophilicity of similar compounds can be modulated to resolve issues related to cyp direct inhibition, which can impact the bioavailability of the compound .
Result of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These activities can result in various cellular effects, such as the regulation of immune response, cell growth, and differentiation .
Action Environment
It’s known that the synthesis of similar compounds can be achieved under microwave conditions, suggesting that the reaction conditions can influence the formation of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and mechanochemical methods are particularly advantageous for industrial applications due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted triazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine fused ring structure and exhibits comparable biological activities.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a fused ring structure, known for its antimetabolite properties in purine biochemical reactions.
Uniqueness
1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride is unique due to its specific substitution pattern and the presence of a methanamine group, which imparts distinct chemical and biological properties. Its ability to act on multiple molecular targets, such as JAK1/JAK2 and RORγt, highlights its versatility and potential in therapeutic applications .
Properties
CAS No. |
1983896-37-2 |
---|---|
Molecular Formula |
C7H9ClN4 |
Molecular Weight |
184.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.